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Application Note: Quantification of Umeclidinium Bromide in Human Plasma by HPLC

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Compound of Interest		
Compound Name:	Umeclidinium bromide	
Cat. No.:	B1683725	Get Quote

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist used in the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Accurate and precise quantification of umeclidinium in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **umeclidinium bromide** in human plasma. The method is simple, rapid, and suitable for routine analysis.

Principle

The method involves the extraction of **umeclidinium bromide** and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using an HPLC system with UV detection. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase.

Experimental Protocols

- 1. Materials and Reagents
- Umeclidinium Bromide reference standard



- Internal Standard (e.g., Empagliflozin)[3]
- HPLC grade acetonitrile
- HPLC grade methanol
- Di-sodium hydrogen phosphate
- Orthophosphoric acid
- Human plasma (drug-free)
- 0.45 µm membrane filters
- 2. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Kromasil C18 (250 x 4.6 mm, 5 μm)[3]
Mobile Phase	0.01N Di-sodium hydrogen phosphate (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (65:35 v/v)[3]
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detector	UV-Vis Detector
Detection Wavelength	215 nm
Run Time	Approximately 6 minutes



3. Preparation of Solutions

- Mobile Phase: Prepare a 0.01N di-sodium hydrogen phosphate solution and adjust the pH to 3.0 with orthophosphoric acid. Mix with acetonitrile in a 65:35 (v/v) ratio. Filter through a 0.45 μm membrane filter and degas.
- Standard Stock Solution of **Umeclidinium Bromide** (2500 μg/mL): Accurately weigh 25 mg of **umeclidinium bromide** and dissolve it in a 10 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.25 μg/mL to 50 μg/mL.
- Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Empagliflozin) in the mobile phase.
- Plasma Sample Preparation (Protein Precipitation):
 - \circ Pipette 500 µL of human plasma into a microcentrifuge tube.
 - Add a specified volume of the internal standard working solution.
 - Add 1 mL of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 2 minutes.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue with 200 μL of the mobile phase.
 - Inject 10 μL into the HPLC system.

Method Validation Summary



The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	1.25 - 50 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	99.34%
Precision (%RSD)	
- Intra-day	< 2%
- Inter-day	< 2%
Limit of Quantification (LOQ)	1.25 μg/mL
Retention Time of Umeclidinium	2.471 min
Retention Time of Internal Standard	Varies based on IS used (e.g., 3.303 min for Vilanterol)

Experimental Workflow

The overall experimental workflow for the quantification of **umeclidinium bromide** in plasma is depicted in the following diagram.



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Caption: Experimental workflow for **umeclidinium bromide** quantification in plasma.

Conclusion

This application note provides a detailed and validated RP-HPLC method for the quantification of **umeclidinium bromide** in human plasma. The method is accurate, precise, and linear over the specified concentration range. The simple protein precipitation extraction procedure and short run time make it suitable for high-throughput analysis in a clinical or research setting.

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References

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